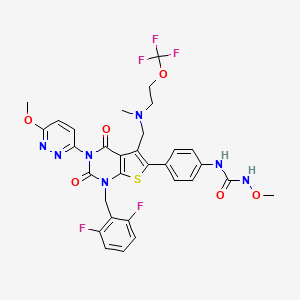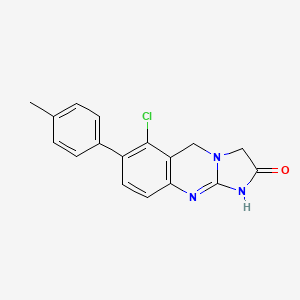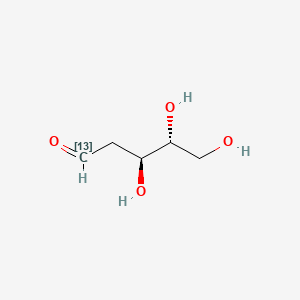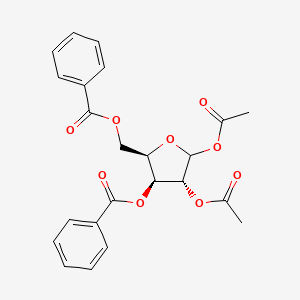
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown significant potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose can be synthesized through a series of acetylation and benzoylation reactions. The process typically involves the protection of hydroxyl groups followed by selective acetylation and benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving recrystallization and chromatography techniques .
化学反応の分析
Types of Reactions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetyl or benzoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Its antitumor properties make it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .
類似化合物との比較
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another nucleoside analog used in nucleoside synthesis.
1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A furanose nucleoside analog with similar applications.
Uniqueness: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. This makes it particularly valuable in cancer research and treatment .
特性
分子式 |
C23H22O9 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1 |
InChIキー |
IBBWABGIQGRNBK-MLJUJGDHSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


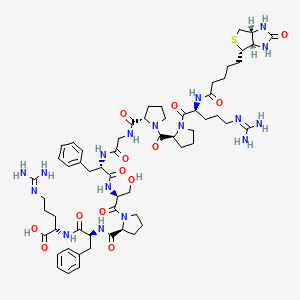
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
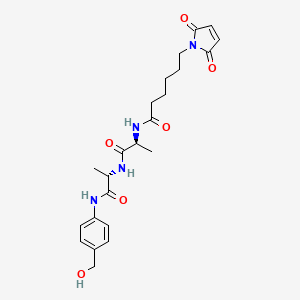
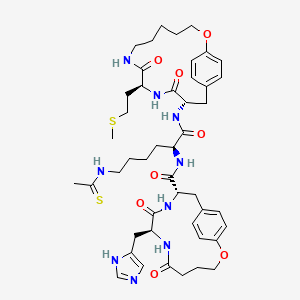

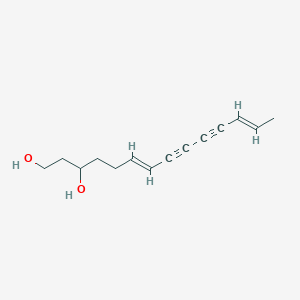

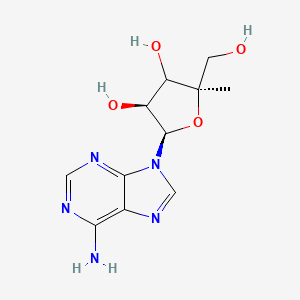
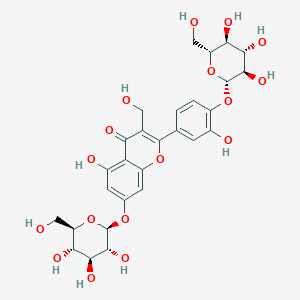
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
